Pyrido[3,2-d]pyrimidine-2,4-diol
Overview
Description
Pyrido[3,2-d]pyrimidine-2,4-diol, also known as this compound, is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Chemical Properties
- Pyrido[3,2-d]pyrimidine derivatives are synthesized through various routes, including hetero-cyclization and condensation processes. For instance, a study demonstrated the synthesis of Pyrido[3,2-d]pyrimidine-2,4-diones derivatives using two efficient synthetic routes, highlighting their chemical versatility (Mamouni et al., 2003).
- Another approach involves the hetero-Diels–Alder reaction, which allows the synthesis of Pyrido[3,2-d]pyrimidine derivatives from easily available materials, indicating a straightforward method for creating these compounds (Majumdar et al., 2010).
2. Biological and Pharmacological Activities
- Pyrido[3,2-d]pyrimidines have shown a range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and kinase inhibition properties. This indicates their potential in pharmaceutical and medicinal applications (Yadav & Shah, 2020).
- They are also researched for their role as phosphodiesterase type 4 inhibitors, which have implications in treating conditions like asthma and chronic obstructive pulmonary disease (Taltavull et al., 2010).
3. Synthetic and Chemical Reactions
- Pyrido[3,2-d]pyrimidines are involved in various chemical reactions, such as selective cross-coupling reactions, which are crucial for the synthesis of highly functionalized products. This showcases their importance in synthetic chemistry (Tikad et al., 2009).
- The chemical reactions of Pyrido[3,2-d]pyrimidines also involve regioselective SNAr and palladium-catalyzed reactions, highlighting their reactivity and the potential for diverse chemical modifications (Tikad et al., 2006).
Future Directions
The future directions for the study of Pyrido[3,2-d]pyrimidine-2,4-diol are vast. It is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This review will represent the complete medicinal and pharmacological profile of pyrido pyrimidines as anticancer agents, and will help scientists to design new selective, effective, and safe anticancer agents .
Mechanism of Action
Target of Action
Pyrido[3,2-d]pyrimidine-2,4-diol, also known as Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, has been found to interact with several targets. The most frequently mentioned biological targets of pyrido[3,2-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
The compound acts as an ATP-competitive and highly selective PI3Kδ inhibitor . This means it competes with ATP for binding to the PI3Kδ enzyme, thereby inhibiting the enzyme’s activity. This inhibition can lead to a decrease in cell proliferation and survival, particularly in cells that are dependent on the PI3Kδ pathway for growth and survival .
Biochemical Pathways
The compound’s action on its targets affects several biochemical pathways. For instance, inhibition of PI3Kδ can disrupt the PI3K/AKT/mTOR pathway, which is often overactive in many types of cancer . By inhibiting this pathway, the compound can potentially slow down or stop the growth of cancer cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s worth noting that its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This characteristic can enhance its bioavailability and efficacy.
Result of Action
The result of the compound’s action is a decrease in cell proliferation and survival, particularly in cells that are dependent on the PI3Kδ pathway for growth and survival . This can potentially lead to a reduction in the size and growth rate of tumors in the context of cancer treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound’s lipophilicity can influence its ability to cross cell membranes and reach its targets within the cell .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Pyrido[3,2-d]pyrimidine-2,4-diol are largely tied to its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways that this compound is involved in are complex and involve interactions with various enzymes and cofactors .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
1H-pyrido[3,2-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-5-4(2-1-3-8-5)9-7(12)10-6/h1-3H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLUORNGPCXNHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC(=O)N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344317 | |
Record name | Pyrido[3,2-d]pyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37538-68-4 | |
Record name | Pyrido[3,2-d]pyrimidine-2,4-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37538-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[3,2-d]pyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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